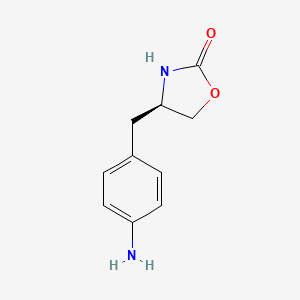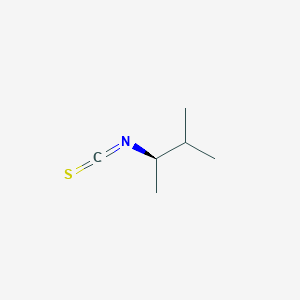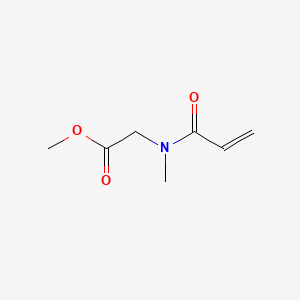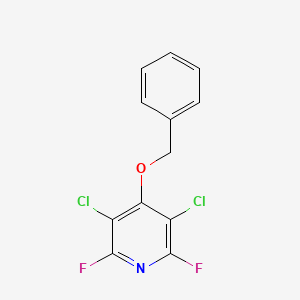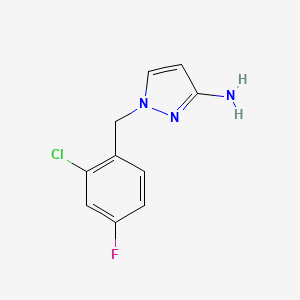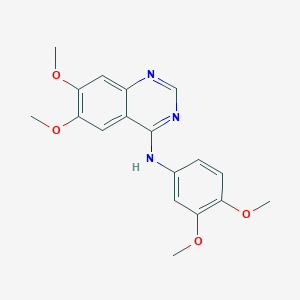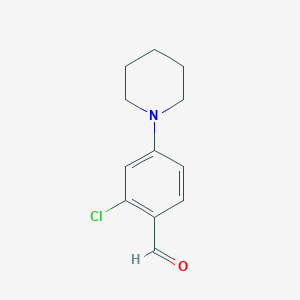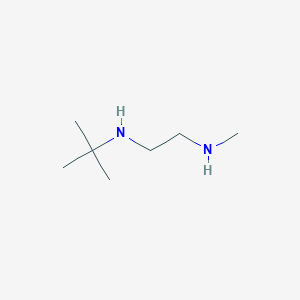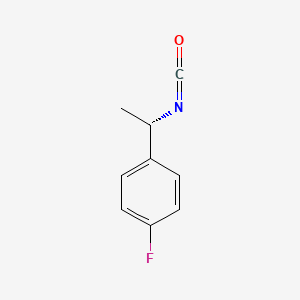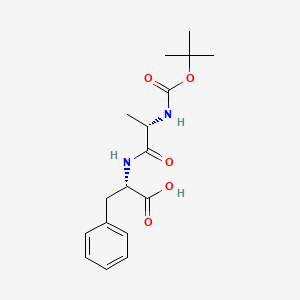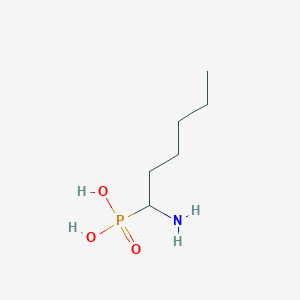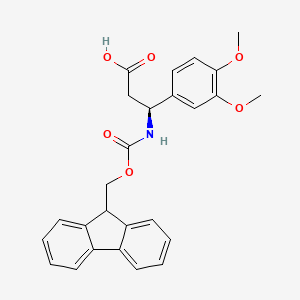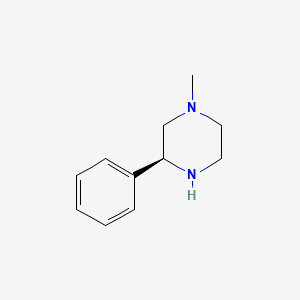
(S)-1-甲基-3-苯基哌嗪
概述
描述
“(S)-1-methyl-3-phenylpiperazine” is a compound that has been used in the preparation of optically active starting material for the stereoselective synthesis route towards S-mirtazapine . It is a compound according to Formula (1), wherein R 1 is methyl, ethyl, n-propyl, isopropyl, benzyl or 2-haloethyl .
Synthesis Analysis
The synthesis of “(S)-1-methyl-3-phenylpiperazine” involves enzymatic hydrolysis of an ester of racemic 1-methyl-3-phenylpiperazine . The protease of Streptomyces griseus is used as the enzyme for the enzymatic hydrolysis . This method allows for the preparation of (S)-1-methyl-3-phenylpiperazine of high enantiomeric purity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(S)-1-methyl-3-phenylpiperazine” include enzymatic hydrolysis, separation, and cleavage of the oxalamic groups . The enzymatic hydrolysis is performed using the protease of Streptomyces griseus .科学研究应用
准备和合成
- 合成方法: (S)-1-甲基-3-苯基哌嗪已经使用乙基α-溴苯乙酸酯和乙二胺作为起始原料合成。对这个过程进行了修改,以提高潜在工业生产的质量和效率(Yan Zhao-huaa, 2012)。
医学和生物研究
- 抗结核活性: 一些(S)-1-甲基-3-苯基哌嗪的衍生物已经被测试其抗结核活性,显示出在25 - 100 mg/ml范围内的抑制浓度(H. Foks et al., 2004)。
- 在中枢神经系统疾病中的潜力: N-苯基哌嗪衍生物,包括(S)-1-甲基-3-苯基哌嗪,已显示出治疗中枢神经系统疾病的潜力,其中一些已进入晚期临床试验(Rodolfo C Maia, R. Tesch, C. Fraga, 2012)。
化学和药理特性
- 选择性受体配体: (S)-1-甲基-3-苯基哌嗪的衍生物已被研究其对5-羟色胺和肾上腺素受体的亲和力,显示出显著的活性和选择性(J. Handzlik et al., 2014)。
- 肠道渗透增强剂: (S)-1-甲基-3-苯基哌嗪的某些衍生物增强了肠道对大分子治疗药物的渗透性,用于口服给药(Katherine C. Fein, Nicholas G. Lamson, K. Whitehead, 2017)。
稳定性和降解
- 稳定性研究: 包括(S)-1-甲基-3-苯基哌嗪在内的N-苯基哌嗪化合物的化学稳定性影响药物质量、功效和储存条件。已进行研究以了解在各种条件下的降解途径和稳定性(Monika Tarsa et al., 2019)。
多样化应用
- 电化学合成: 已开发了电化学方法用于合成苯基哌嗪衍生物,提供环保和高效的生产方法(D. Nematollahi, A. Amani, 2011)。
安全和危害
“(S)-1-methyl-3-phenylpiperazine” is considered hazardous. It’s toxic if swallowed, harmful if in contact with skin, and causes severe skin burns and eye damage . It’s also harmful to aquatic life with long-lasting effects . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention in case of exposure .
属性
IUPAC Name |
(3S)-1-methyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMBVBDXXYXPEW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@H](C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-methyl-3-phenylpiperazine | |
CAS RN |
931115-08-1 | |
| Record name | (S)-1-Methyl-3-phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0931115081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYL-3-PHENYLPIPERAZINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M4776J1MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)
